molecular formula C19H27N3O2 B14383621 N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-47-0

N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide

Cat. No.: B14383621
CAS No.: 88138-47-0
M. Wt: 329.4 g/mol
InChI Key: RYBVLQIRIJBGHM-UHFFFAOYSA-N
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Description

N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide is a complex organic compound that features an imidazole ring, a hexyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The imidazole ring is then functionalized with a hexyl chain through nucleophilic substitution reactions.

The next step involves the attachment of the phenyl group to the hexyl chain, which can be achieved through various coupling reactions such as Suzuki or Heck coupling. Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hexyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the acetamide group could produce corresponding amines.

Scientific Research Applications

N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. For example, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450, influencing its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and acetamide group provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

88138-47-0

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-[4-(6-imidazol-1-ylhexoxy)phenyl]ethyl]acetamide

InChI

InChI=1S/C19H27N3O2/c1-17(23)21-11-10-18-6-8-19(9-7-18)24-15-5-3-2-4-13-22-14-12-20-16-22/h6-9,12,14,16H,2-5,10-11,13,15H2,1H3,(H,21,23)

InChI Key

RYBVLQIRIJBGHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2

Origin of Product

United States

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